molecular formula C23H18FN3OS2 B2811856 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392303-52-5

4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2811856
CAS No.: 392303-52-5
M. Wt: 435.54
InChI Key: WPPAMEFLJBATOT-UHFFFAOYSA-N
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Description

4-Benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic 1,3,4-thiadiazole derivative featuring a benzamide core linked to a thiadiazole ring substituted with a 3-fluorobenzylthio group. Its synthesis typically involves cyclization reactions of benzoylisothiocyanate intermediates, followed by functionalization with fluorinated benzylthio groups, as described in analogous methodologies .

Properties

IUPAC Name

4-benzyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3OS2/c24-20-8-4-7-18(14-20)15-29-23-27-26-22(30-23)25-21(28)19-11-9-17(10-12-19)13-16-5-2-1-3-6-16/h1-12,14H,13,15H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPAMEFLJBATOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with a thiol or thiolate anion.

    Attachment of the Benzyl Group: The benzyl group can be attached through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate compound with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In particular, 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibited significant inhibition of cell proliferation and induced apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. The presence of the thiadiazole moiety is believed to contribute to its efficacy against bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi, making it a candidate for further development as an antimicrobial agent .

Fungicidal Activity

In addition to its antibacterial properties, 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been reported to possess moderate fungicidal activity. This is particularly relevant in agricultural applications where controlling fungal pathogens is crucial for crop protection .

Applications in Medicinal Chemistry

The unique structure of 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide positions it as a valuable scaffold for drug design. Its ability to interact with biological targets makes it a promising candidate for developing new therapeutic agents aimed at treating various diseases, including cancer and infections caused by resistant strains of bacteria and fungi.

Case Studies

  • Anticancer Evaluation : A study investigated the effects of this compound on breast cancer cell lines. The results indicated that it significantly reduced cell viability and induced apoptosis through caspase activation .
  • Antimicrobial Testing : In another case study, the compound was tested against common pathogens in clinical isolates. It showed potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these organisms .

Mechanism of Action

The mechanism of action of 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiadiazole Derivatives

Compound Name Thiadiazole Substituent Key Properties Reference
Target Compound 3-Fluorobenzylthio Enhanced lipophilicity; potential improved DNA/protein interaction
N-(5-((4-Chlorobenzyl)thio)-...) (5e, 5j) 4-Chlorobenzylthio Higher melting points (132–140°C); moderate cytotoxicity
N-(5-(Methylthio)-...) (5f) Methylthio Lower molecular weight; reduced steric hindrance
N-(5-(Ethylthio)-...) (5g) Ethylthio Increased alkyl chain length may affect membrane permeability
N-(5-(Benzylthio)-...) (5h) Benzylthio Lacks fluorine; lower electronegativity

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., benzylthio in 5h) may reduce binding affinity to compact enzyme active sites compared to smaller groups (methylthio in 5f) .

Benzamide Core Modifications

Variations in the benzamide moiety significantly influence pharmacological activity:

Table 2: Benzamide Substituent Comparisons

Compound Name Benzamide Substituent Biological Activity Reference
Target Compound 4-Benzyl Anticandidate for apoptosis induction
4-Fluoro-N-(5-(pyridin-2-yl)-...) (4f) 4-Fluoro 15-LOX-1 inhibition (26–28%); IC50: 4.96 μM
2-Methoxy-N-(5-(pyridin-2-yl)-...) (4g) 2-Methoxy Improved solubility; moderate cytotoxicity
N-(5-(3,4-Dihydroxyphenyl)-...) (5a) Chalcone hybrid IC50: 6.92 μM (HL-60); G2/M arrest

Key Observations :

  • Fluorine Position : Meta-fluorine (target compound) vs. para-fluorine (4f) may alter dipole moments and binding specificity .
  • Hybrid Structures: Chalcone hybrids (e.g., 5a) exhibit stronger cytotoxicity but lower selectivity compared to non-hybrid benzamides .

Enzymatic and Cellular Activity

Comparative studies highlight substituent-dependent mechanisms:

Key Observations :

  • DHFR Inhibition : The target compound’s fluorobenzylthio group may mimic the trichloroethyl group in compound 4, contributing to similar ΔG values .
  • Cytotoxicity: Chalcone hybrids (5a) outperform simple benzamides in potency but suffer from higher toxicity to normal cells (e.g., MRC-5) .

Biological Activity

4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The thiadiazole moiety has been extensively studied for its diverse pharmacological effects, including anticancer, antimicrobial, and adenosine receptor antagonism.

Chemical Structure and Properties

The compound features a benzamide core substituted with a thiadiazole ring linked via a thioether group. This structural arrangement is significant for its biological activity, as modifications to the thiadiazole or benzamide components can influence its efficacy against various biological targets.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit notable cytotoxicity against cancer cell lines. For instance, compounds similar to 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown promising results in inhibiting the proliferation of human cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) with median inhibitory concentrations (IC50) often in the low micromolar range.

CompoundCell LineIC50 (µM)Mechanism of Action
4iMCF-72.32Induces apoptotic cell death
5eHepG25.36Cell cycle arrest at sub-G1 phase
LUF5437A1 Receptor7Adenosine receptor antagonist

The mechanism of action for these compounds often involves apoptosis induction and cell cycle arrest. For example, one study demonstrated that certain thiadiazole derivatives could induce apoptosis in HeLa cells by disrupting mitochondrial membrane potential and activating caspases .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been documented. Compounds related to the target compound have shown activity comparable to standard antibiotics against various pathogens. Notably, studies have reported that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is influenced by several factors:

  • Substituents on the Benzamide : Variations in the substituents can enhance or reduce activity. For example, introducing electron-withdrawing groups can improve binding affinity to target receptors.
  • Thiadiazole Modifications : The position and type of substituents on the thiadiazole ring significantly affect biological activity. Studies suggest that specific substitutions lead to enhanced anticancer properties due to better interaction with cellular targets .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives:

  • In Vivo Studies : A study involving compound 4i demonstrated its ability to target sarcoma cells effectively in a tumor-bearing mouse model, showcasing its potential for selective anticancer therapy .
  • Cytotoxicity Assessment : In vitro assessments using the MTT assay revealed that specific modifications to the compound's structure could lead to significant increases in cytotoxicity against various cancer cell lines .

Q & A

Q. What are the established synthetic routes for 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide or POCl₃ under reflux .
  • Step 2 : Introduction of the 3-fluorobenzylthio group via nucleophilic substitution using 3-fluorobenzyl chloride in basic conditions (e.g., triethylamine) .
  • Step 3 : Coupling of the benzamide moiety using 4-benzylbenzoyl chloride in the presence of coupling agents like EDCI .
    Key Optimization Factors : Reaction temperature (70–90°C), solvent choice (acetonitrile, DMF), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and electronic environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiadiazole carbons at δ 160–170 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-S), and ~1100 cm⁻¹ (C-F) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 479.1 for C₂₃H₁₈FN₃OS₂) .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Antimicrobial Screening : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) to determine MIC values .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess IC₅₀ .

Advanced Research Questions

Q. How do structural modifications influence its bioactivity?

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -F, -CF₃) enhance antimicrobial potency by increasing electrophilicity .
    • Bulkier benzyl groups (e.g., 4-fluorobenzyl vs. 3-fluorobenzyl) reduce solubility but improve target binding .
  • Case Study : Replacing 3-fluorobenzyl with 4-trifluoromethylbenzyl increased anticancer activity (IC₅₀ from 12 µM to 7 µM in HepG2) .

Q. What computational methods are used to predict binding interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like CDK1 or bacterial topoisomerase IV.
    • Example: Docking studies revealed hydrogen bonding between the thiadiazole sulfur and Arg153 of CDK1 .
  • MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory literature data on similar compounds be resolved?

  • Case Analysis : A study noted discrepancies in substituent positions (e.g., 3- vs. 4-fluorobenzyl) affecting activity .
  • Resolution Strategies :
    • Reproduce experiments under standardized conditions (e.g., fixed pH, solvent).
    • Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What crystallographic approaches are applicable for structural elucidation?

  • Single-Crystal X-ray Diffraction : Use SHELX suite for structure refinement.
    • Key Parameters: Bond lengths (C-S: ~1.75 Å, C=O: ~1.21 Å) and angles (thiadiazole ring: ~120°) .
    • Challenges: Low crystal quality mitigated by vapor diffusion crystallization .

Q. How can reaction yields and purity be optimized during synthesis?

  • Factors Influencing Yield :

    ParameterOptimal RangeImpact on Yield
    Temperature70–80°CMaximizes cyclization
    SolventDry acetonitrileReduces hydrolysis
    CatalystTriethylamine (10 mol%)Accelerates coupling
    Data from .
  • Purity Control : TLC monitoring (Rf = 0.5 in EtOAc/hexane 1:1) and HPLC (>95% purity) .

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